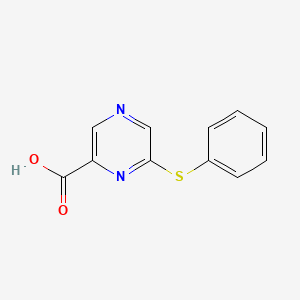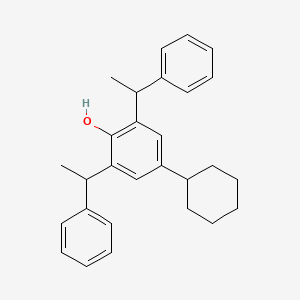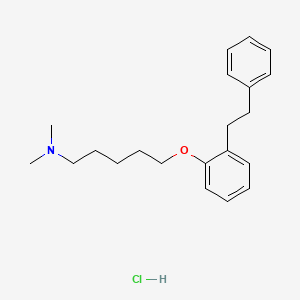
1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a pentanamine backbone, dimethyl groups, and a phenoxy group substituted with a phenylethyl moiety.
Preparation Methods
The synthesis of 1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride involves several steps. The synthetic route typically includes the following stages:
Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to introduce the phenylethyl group.
Amination: The phenoxy intermediate is then subjected to amination reactions to introduce the pentanamine moiety.
Dimethylation: The final step involves the dimethylation of the amine group to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and amine groups, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, 1-Pentanamine, N,N-dimethyl-5-(2-(2-phenylethyl)phenoxy)-, hydrochloride stands out due to its unique structural features and properties. Similar compounds include:
1-Pentanamine derivatives: These compounds share the pentanamine backbone but differ in their substituents.
Phenoxy derivatives: These compounds have a phenoxy group but may have different alkyl or aryl substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72284-50-5 |
|---|---|
Molecular Formula |
C21H30ClNO |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N,N-dimethyl-5-[2-(2-phenylethyl)phenoxy]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-22(2)17-9-4-10-18-23-21-14-8-7-13-20(21)16-15-19-11-5-3-6-12-19;/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3;1H |
InChI Key |
URTNWHGGTYFAKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCOC1=CC=CC=C1CCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


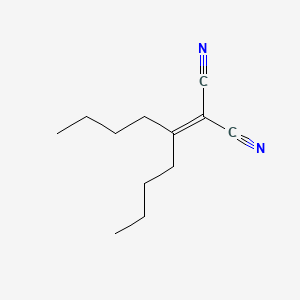
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
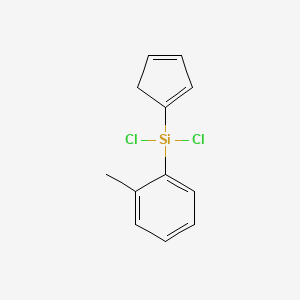
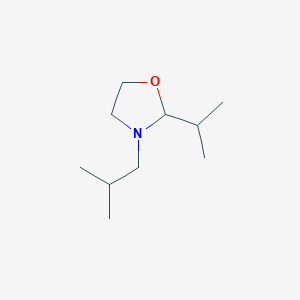

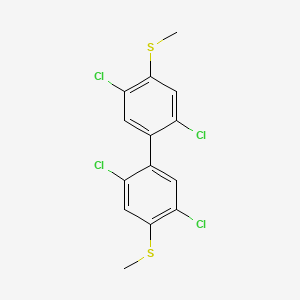
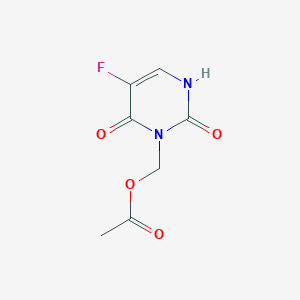
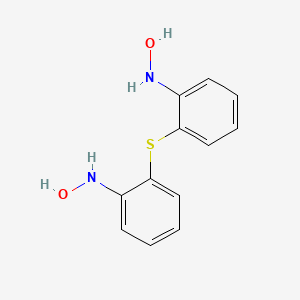
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
